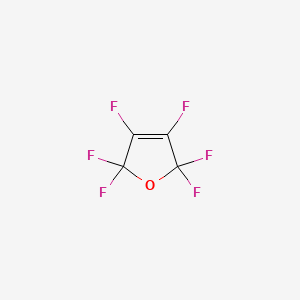

Hexafluoro-2,5-dihydrofuran

説明

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The introduction of fluorine into heterocyclic compounds can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorinated heterocycles are of increasing importance in numerous disciplines, including the pharmaceutical industry, materials science, and agriculture. researchgate.netnih.gov The incorporation of fluorine can enhance a drug's metabolic stability, lipophilicity, and bioavailability. numberanalytics.comresearchgate.nettandfonline.com In fact, approximately 20-30% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. numberanalytics.com

In materials science, fluorinated heterocycles are utilized in the development of novel materials with unique optical, electrical, and thermal properties. numberanalytics.comnih.gov For instance, fluorinated polymers are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high electron affinity and stability. numberanalytics.com

Overview of Hexafluoro-2,5-dihydrofuran as a Synthetic Intermediate and Reactant

This compound serves as a versatile synthetic intermediate for creating a variety of fluorinated compounds. One notable reaction involves its treatment with sulfur trioxide (SO₃) to produce difluoromaleic anhydride, a valuable intermediate. This reaction is often catalyzed by trivalent boron compounds to improve yields, especially at lower temperatures.

The electron-withdrawing nature of the fluorine atoms makes the this compound ring highly electrophilic, facilitating reactions with nucleophiles. vulcanchem.com This reactivity allows for its use as a building block for more complex fluorinated structures.

Unique Electronic and Steric Properties Governing Reactivity

The six fluorine atoms in this compound significantly influence its reactivity and stability. The high electronegativity of fluorine creates a strong electron-withdrawing effect, which is a key determinant of the molecule's chemical behavior.

The high electronegativity of the fluorine atoms drastically alters the electronic properties of the dihydrofuran ring. This electron withdrawal enhances the electrophilic character of the molecule, making it susceptible to nucleophilic attack. vulcanchem.com This is a common feature in fluorinated heterocycles, where the highly polarized C-F bond can have a dramatic influence on the molecule's physical and chemical properties. beilstein-journals.org The introduction of fluorine can also lead to increased stability. For example, while non-fluorinated β-lactams can be unreactive in certain conditions, the introduction of fluorine atoms can lead to a marked increase in reactivity. beilstein-journals.org

A comparison between this compound and its non-fluorinated analog, 2,5-dihydrofuran (B41785), highlights the profound impact of perfluorination. While 2,5-dihydrofuran is a relatively electron-rich olefin, the six fluorine atoms in this compound render the double bond electron-deficient. This inversion of electronic character is a general principle when comparing fluorinated and non-fluorinated alkenes.

The reactivity of these two compounds is markedly different. For example, 2,5-dihydrofuran can undergo hydroformylation catalyzed by rhodium diphosphine complexes. cdnsciencepub.com In contrast, the electron-deficient nature of this compound would likely inhibit such a reaction, favoring instead reactions with nucleophilic reagents.

Data Tables

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 24849-02-3 | |

| Molecular Formula | C₄F₆O | |

| Molecular Weight | 178.03 g/mol | |

| IUPAC Name | 2,2,3,4,5,5-Hexafluorofuran |

Table 2: Comparison with Non-Fluorinated Analog

| Compound | Molecular Formula | Molecular Weight | Key Reactive Feature |

| This compound | C₄F₆O | 178.03 g/mol | Electrophilic double bond |

| 2,5-Dihydrofuran | C₄H₆O | 70.09 g/mol | Nucleophilic double bond |

Structure

3D Structure

特性

CAS番号 |

24849-02-3 |

|---|---|

分子式 |

C4F6O |

分子量 |

178.03 g/mol |

IUPAC名 |

2,2,3,4,5,5-hexafluorofuran |

InChI |

InChI=1S/C4F6O/c5-1-2(6)4(9,10)11-3(1,7)8 |

InChIキー |

SWAZOEMXQGHIIV-UHFFFAOYSA-N |

正規SMILES |

C1(=C(C(OC1(F)F)(F)F)F)F |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Hexafluoro 2,5 Dihydrofuran and Its Derivatives

Direct Synthetic Routes to Hexafluoro-2,5-dihydrofuran

Direct methods for the synthesis of this compound often involve the transformation of highly fluorinated precursors. These routes are valued for their atom economy and ability to construct the target molecule in a limited number of steps.

Synthesis from Hexafluorocyclobutene (B1221722) Precursors

One of the primary and most established methods for synthesizing this compound utilizes hexafluorocyclobutene as a starting material. vulcanchem.com This commercially available fluorinated alkene serves as a versatile precursor for a variety of fluorinated heterocyclic compounds. The synthesis typically involves a ring transformation or functionalization of the hexafluorocyclobutene core. While specific conditions can vary, the process generally requires controlled thermal or catalytic steps to facilitate the ring expansion and incorporation of an oxygen atom, ultimately yielding the five-membered dihydrofuran ring while preserving the high degree of fluorination.

Indirect Synthetic Strategies for Fluorinated Dihydrofuran Architectures

Indirect methods provide access to fluorinated dihydrofuran structures through the modification of existing furan (B31954) rings. These strategies often employ powerful reagents and carefully controlled conditions to achieve dearomatization and subsequent functionalization.

Brønsted Acid-Catalyzed Dearomatization and Reduction of Furans Utilizing Hexafluoroisopropanol (HFIP)

A significant advancement in the synthesis of dihydrofuran derivatives involves the Brønsted acid-catalyzed reduction of furans. nih.govacs.orgnih.gov This method utilizes silanes as reducing agents in the presence of hexafluoroisopropanol (HFIP), a solvent with unique properties that are critical to the success of the reaction. nih.govacs.orgnih.gov This approach represents a mild alternative to traditional metal-catalyzed hydrogenations which often require harsh conditions of high pressure and temperature. nih.govnih.gov Notably, this methodology has achieved the first formal Birch reduction of furan itself to 2,5-dihydrofuran (B41785). nih.govacs.org

A key feature of the Brønsted acid-catalyzed reduction of furans is the ability to control the degree of reduction and the regioselectivity of the process. nih.govacs.org By carefully selecting the strength of the Brønsted acid, it is possible to selectively produce either 2,5-dihydrofuran or the fully reduced tetrahydrofuran (B95107) derivative. nih.govacs.org For instance, weaker acids like phosphoric acid or trifluoroacetic acid (TFA) under catalytic conditions tend to yield the 2,5-dihydrofuran product cleanly, without significant over-reduction. acs.org In contrast, stronger acids such as p-toluenesulfonic acid (PTSA) or triflic acid (TfOH) promote the formation of the tetrahydrofuran. acs.org This control allows for the targeted synthesis of specific dihydrofuran architectures based on the electronic nature of the furan substrate and the desired final product. nih.govacs.org

The table below illustrates the influence of acid strength on the reduction of 3-aryl furans.

| Acid Catalyst | Product Distribution |

| Phosphoric Acid / TFA | Predominantly 2,5-dihydrofuran |

| p-Toluenesulfonic Acid (PTSA) / HCl | Mixture of 2,5-dihydrofuran and tetrahydrofuran |

| Triflic Acid (TfOH) | Exclusively tetrahydrofuran |

This table is a representation of the general trend observed in the Brønsted acid-catalyzed reduction of furans and is based on findings from the cited research. nih.govacs.org

The success of the Brønsted acid-catalyzed dearomatization of furans is heavily reliant on the use of hexafluoroisopropanol (HFIP) as the solvent. nih.govacs.org HFIP exhibits a unique combination of properties that are essential for this transformation. Its high polarity and strong hydrogen-bonding ability allow it to stabilize the cationic intermediates that are formed upon protonation of the furan ring. chim.itresearchgate.netresearchgate.netrsc.orgresearchgate.net This stabilization is crucial for preventing polymerization and other side reactions that are common when treating furans with strong acids. nih.gov Furthermore, HFIP is a non-nucleophilic solvent, meaning it does not react with the highly electrophilic cationic intermediates, thereby allowing the desired reduction to proceed. chim.itresearchgate.netresearchgate.net The intricate behavior of HFIP in these reactions goes beyond simple solvation, as it is believed to form clusters that actively participate in the catalytic cycle. researchgate.net This cooperative effect between the Brønsted acid and HFIP is key to achieving the controlled reduction of the furan ring. researchgate.net

Metal-Catalyzed Cycloaddition and Annulation Reactions for Dihydrofuran Scaffolds

Metal-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the construction of dihydrofuran rings, various transition metals, including palladium, rhodium, and ruthenium, have been utilized in cycloaddition and annulation reactions.

A novel and efficient method for constructing spiro 2,5-dihydrofuran frameworks involves a palladium-catalyzed intermolecular dearomatization of furans with alkynes. nih.gov This three-component reaction proceeds via a formal [3+2] spiroannulation/allylic substitution cascade, resulting in the stereoselective formation of the desired products. nih.gov This process is characterized by high step economy, as it forms two new carbon-carbon bonds and one new carbon-oxygen bond in a single operation. nih.gov The resulting spiro 2,5-dihydrofuran core is a key structural motif in numerous natural products. nih.gov

This dearomatization strategy represents a significant advancement in the chemistry of furan heterocycles, providing a practical route to complex spiro dihydrofuran scaffolds. nih.gov A similar palladium-catalyzed intermolecular dearomative annulation of aryl halides with alkynes has also been described, leading to structurally unique spiro-embedded polycyclic aromatic compounds through a sequential alkyne migratory insertion and C-H functionalization. nih.gov Furthermore, palladium-catalyzed asymmetric dearomatization of indoles has been developed to produce indoline (B122111) structures, highlighting the versatility of this approach. chemrxiv.org

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Three-component formal [3+2] spiroannulation/allylic substitution cascade | nih.gov |

| Key Transformation | Intermolecular dearomatization of furans with alkynes | nih.gov |

| Bonds Formed | Two C-C bonds and one C-O bond | nih.gov |

| Key Product Scaffold | Spiro 2,5-dihydrofuran frameworks | nih.gov |

| Significance | Provides access to complex spiro dihydrofuran scaffolds found in natural products. | nih.gov |

Metal-catalyzed [3+2] cycloaddition reactions are a cornerstone for the synthesis of five-membered rings, including dihydrofuran derivatives. researchgate.net Various metals have been employed to catalyze these transformations, each offering unique advantages in terms of substrate scope and reaction conditions.

Rhodium(II) catalysis has been utilized in the reaction of α-diazocarbonyl compounds with propargylic alcohols. nii.ac.jp This reaction can lead to the formation of 2,5-dihydrofurans through a tandem process involving the formation of an oxonium ylide followed by a nih.govresearchgate.net- or researchgate.netresearchgate.net-sigmatropic rearrangement to form an allene (B1206475), which then undergoes further cyclization. nii.ac.jp

Palladium catalysis has also been instrumental in [3+2] cycloadditions. For instance, a cooperative palladium/chiral secondary amine system enables the diastereo- and enantioselective [3+2] cycloannulation of π-allyl 1,3-dipoles with α,β-unsaturated aldehydes to produce highly functionalized cyclopentanes. acs.org While not directly yielding dihydrofurans, this methodology showcases the power of palladium in controlling complex cycloadditions.

More directly related to dihydrofuran synthesis, an electro-oxidative [3+2] annulation of 1,3-dicarbonyl compounds with alkenes has been developed to afford dihydrofuran derivatives. researchgate.net This method is notable for avoiding the need for metal catalysts and chemical oxidants. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) is crucial in this process to stabilize the reactive intermediates. researchgate.net

Ruthenium(0) catalysts have emerged as effective tools for the C3-selective functionalization of unsaturated five-membered heterocycles like 2,5-dihydrofuran. oup.comresearchgate.net This approach allows for the direct coupling of these heterocycles with various partners, such as conjugated dienes and activated alkenes. oup.comresearchgate.net

Specifically, the cross-dimerization of 2,5-dihydrofuran with conjugated dienes, catalyzed by a Ru(0)-naphthalene complex, provides a straightforward and efficient route to C3-substituted 2,3-dihydrofurans. researchgate.net The reaction proceeds under mild conditions, typically at room temperature in acetone. researchgate.net Mechanistic studies suggest that the reaction involves an oxidative coupling step between a cisoid-1,3-diene and 2,5-dihydrofuran at the Ru(0) center. researchgate.net

Furthermore, Ru(0) catalysts have been shown to promote the C3-selective direct coupling of 2,5-dihydrofuran with methyl methacrylate (B99206) and methacryl amide. oup.com This methodology has been applied to the synthesis of a pesticide lead, demonstrating its practical utility. oup.com The development of cheaper catalytic systems based on ruthenium is of high interest due to the high cost of palladium. wur.nl

| Reactant | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|

| Conjugated Dienes | Ru(η⁶-naphthalene)(η⁴-1,5-COD) | C3-substituted 2,3-dihydrofurans | Mild conditions, straightforward synthesis. | researchgate.net |

| Methyl Methacrylate | [Ru(η⁶-naphthalene)(η⁴-bicyclo[3.3.1]nona-2,6-diene)] | C3-coupled product | Application in pesticide synthesis. | oup.com |

| Methacryl Amide | [Ru(η⁶-naphthalene)(η⁴-bicyclo[3.3.1]nona-2,6-diene)] | C3-coupled product | Demonstrates substrate scope. | oup.com |

Oxidative Cyclization Pathways for Dihydrofuran Construction

Oxidative cyclization reactions offer an alternative and powerful strategy for the synthesis of dihydrofuran rings. These reactions typically involve the formation of a carbon-oxygen bond through the action of an oxidizing agent, often leading to highly functionalized products.

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are versatile oxidants that have been widely used in organic synthesis. researchgate.netrsc.org They are particularly effective in promoting intramolecular oxidative cyclizations to form heterocyclic compounds. researchgate.netrsc.org

A one-pot synthesis of substituted 2,5-dihydrofurans has been developed from cinnamaldehydes and β-oxo amides, where the key step is the PIDA-mediated intramolecular oxidative cyclization of a penta-2,4-dienamide intermediate. researchgate.net This reaction forms a new C-O bond and provides a facile and efficient route to these dihydrofuran derivatives. researchgate.net PIDA has also been employed in the oxidative cyclization of 1-alkenoyl-1-carbamoyl cycloalkanes to yield spiro-fused dihydrofuran-3(2H)-ones under mild conditions. researchgate.net

The mechanism of PIDA-mediated cyclization is believed to involve the reaction of PIDA with a suitable functional group in the substrate, followed by an intramolecular nucleophilic attack to form the heterocyclic ring. nih.gov For instance, in the synthesis of an aaptamine (B1664758) skeleton, PIDA reacts with a phenolic hydroxyl group, which is then followed by a cycloaddition through nucleophilic attack of an azide (B81097) group. nih.gov

The synthesis of fluorinated dihydrofurans often involves overcoming the challenge of "disfavored" cyclization pathways according to Baldwin's rules. However, the unique reactivity of fluorinated substrates can enable such transformations. The electrophilic 5-endo-trig cyclization is a notable example of such a process.

The high reactivity of 1,1-difluoro-1-alkenes allows for the otherwise disfavored 5-endo-trig cyclization to occur, providing access to 2-fluoro-4,5-dihydroheteroles. nii.ac.jp This has been demonstrated in the cyclization of 3,3-difluoroallylic ketone enolates, which exclusively undergo O-cyclization to afford 5-fluorinated 2-alkylidene-2,3-dihydrofurans. nii.ac.jp This process involves the intramolecular substitution of a vinylic fluorine. nii.ac.jp

Similarly, a nucleophilic 5-endo-trig cyclization has been achieved in 2,2-difluorohomoallylic alcohols, which, upon treatment with a base, undergo an intramolecular SN2'-type reaction to yield 3-fluoro-2,5-dihydrofurans in high yields. researchgate.net Silver-catalyzed 5-endo-trig cyclization of α-hydroxy allenic sulfones has also been reported to furnish 3-tosyl 2,5-dihydrofurans. researchgate.net These examples highlight the utility of activating the substrate to facilitate these formally disfavored cyclization pathways for the synthesis of valuable fluoro-dihydrofuran derivatives.

Oxidative [3+2] Annulation between 1,3-Dicarbonyl Compounds and Alkenes

A modern and atom-economical approach for synthesizing dihydrofurans is through the electro-oxidative [3+2] annulation of 1,3-dicarbonyl compounds and alkenes. researchgate.net This method is notable for not requiring metal catalysts or chemical oxidants to facilitate the dehydrogenation process. researchgate.net The reaction can be promoted by selecting an appropriate electrode material, such as a fluorinated porous carbon electrode, and an electrocatalyst. researchgate.net

Visible-light-mediated photoredox catalysis offers another pathway for oxidative [3+2] cycloaddition. For instance, the coupling of dimedone and chalcone (B49325) using eosin-Y as a photoredox catalyst proceeds via a radical pathway to form tetrahydrobenzofuranone. researchgate.net This highlights the potential of photoredox catalysis in forming C-C and C-O bonds in a single pot procedure. researchgate.net

Manganese(III) acetate (B1210297) has been demonstrated as an effective mediator for the oxidative addition of dimedone to chalcone derivatives, yielding 4,5-dihydrofuran derivatives. researchgate.net Similarly, Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used for the synthesis of fused 2,3-dihydrofurans. researchgate.net Copper(I) has also been shown to catalyze the direct oxidative annulation of 1,3-dicarbonyl compounds with maleimides, providing access to polysubstituted dihydrofuran derivatives. nih.gov

Table 1: Comparison of Catalysts in Oxidative [3+2] Annulation for Dihydrofuran Synthesis

| Catalyst/Mediator | Reactants | Product Type | Key Features |

| Electro-oxidation | 1,3-Dicarbonyls & Alkenes | Dihydrofurans | No metal catalysts or chemical oxidants required. researchgate.net |

| Eosin-Y (Photoredox) | Dimedone & Chalcone | Tetrahydrobenzofuranone | Visible-light mediated, radical pathway. researchgate.net |

| Manganese(III) acetate | Dimedone & Chalcones | 4,5-Dihydrofurans | Mediates oxidative addition. researchgate.net |

| Cerium(IV) ammonium nitrate | 1,3-Dicarbonyls & Alkenes | Fused 2,3-Dihydrofurans | Oxidative C-H/C-H functionalization. researchgate.net |

| Copper(I) | 1,3-Dicarbonyls & Maleimides | Polysubstituted Dihydrofurans | Direct oxidative double C(sp3) functionalization. nih.gov |

Transformations Involving Phosphorus Ylides for Dihydrofuran Derivatives

Phosphorus ylides are versatile reagents in organic synthesis, and their application in constructing dihydrofuran rings is well-established. researchgate.net A general strategy involves the conjugate addition of a stabilized ylide to an electron-deficient alkene, followed by cyclization. researchgate.net

One approach involves the intramolecular Wittig reaction. Highly functionalized furans can be generated from Michael acceptors, tributylphosphine, and acyl chlorides in a one-step reaction at room temperature. organic-chemistry.org This reaction is proposed to proceed through an intramolecular Wittig-type reaction involving a phosphorus ylide intermediate. organic-chemistry.org Similarly, catalytic amounts of phosphine (B1218219) and triethylamine (B128534) can facilitate the synthesis of highly functionalized furans via an intramolecular Wittig reaction, where silyl (B83357) chloride activates the phosphine oxide for reduction. organic-chemistry.org

The reaction of vinylphosphonium salts with nucleophiles containing a carbonyl group can generate a phosphorus ylide that subsequently undergoes an intramolecular Wittig reaction to form a heterocyclic ring. beilstein-journals.org This method is a general approach for synthesizing carbo- and heterocyclic systems. beilstein-journals.org For example, the reaction of vinylphosphonium salts with sulfur nucleophiles can lead to the formation of 2,5-dihydrothiophene (B159602) derivatives through an intramolecular Wittig reaction of the resulting phosphorus ylide. beilstein-journals.org

A highly diastereoselective and enantioselective formal [4+1] ylide annulation has been developed for the synthesis of optically active dihydrofurans. acs.org Furthermore, a chiral ammonium ylide-based method provides access to tetrasubstituted 2,3-dihydrofurans from benzylidene dicarbonyls and bromo acetophenones with excellent diastereoselectivity. researchgate.net

Hypervalent Iodine-Mediated C-H Activation for Dihydrofuran Synthesis

Hypervalent iodine (HVI) reagents have gained significant attention for their use in the synthesis of a wide range of chemical structures due to their diverse reactivity as oxidants and electrophilic reagents. researchgate.net They are often considered environmentally friendly alternatives to heavy metals. researchgate.netsemanticscholar.org HVI reagents are particularly useful in the synthesis of halogenated cyclic compounds. researchgate.net

Phenyliodine(III) diacetate (PIDA) is a widely used HVI reagent. researchgate.net For instance, PIDA mediates the synthesis of 5-halomethyl-4,5-dihydrofurans. researchgate.net The chemistry of HVI reagents allows for transformations that are often not achievable with other common reagents. researchgate.net HVI(III) reagents can mediate the intramolecular halocyclization of alkenes to provide access to a variety of halogenated cyclic scaffolds. researchgate.net

The synthesis of dihydrofuran cores can be achieved through HVI-mediated C-H activation of alkynes, leading to the formation of two new bonds. researchgate.net This metal-free 5-endo-dig oxidative cyclization can produce versatile amino 2,3- and 2,5-dihydrofurans. researchgate.net

Table 2: Applications of Hypervalent Iodine Reagents in Dihydrofuran Synthesis

| HVI Reagent | Substrates | Product Type | Key Features |

| PhI(OAc)₂(PIDA) | Electron-rich styrenes & cyclic iodonium (B1229267) ylides | Dihydrofurans | Mediates the reaction in the presence of Bu₄NI. semanticscholar.org |

| PhI(OAc)(NTs₂) | Alkynes | Amino 2,3- and 2,5-dihydrofurans | Metal-free 5-endo-dig oxidative cyclization. researchgate.net |

| General HVI(III) | Alkenes | Halogenated cyclic scaffolds | Intramolecular halocyclization. researchgate.net |

Stereoselective Construction of Bridged Polyheterocyclic Ring Systems

The stereoselective construction of bridged polyheterocyclic ring systems containing a dihydrofuran moiety is a significant area of research. The tandem "pincer" Diels-Alder reaction, which involves two consecutive [4+2] cycloadditions between two dienes and an acetylenic bis-dienophile, has been successfully used to rapidly construct bridged polyoxacyclic ring systems using furan derivatives as the diene components. acs.org This reaction demonstrates high stereoselectivity (favoring the exo-exo adduct), chemoselectivity, and regioselectivity. acs.org The synthesis of unsymmetrical cycloadducts from aza- and oxanorbornadiene-type intermediates has also been achieved. acs.org

Palladium-catalyzed asymmetric allylic substitution cascades represent another powerful tool for constructing chiral polyheterocycles. thieme-connect.de This can involve the desymmetrization of meso-diol diesters of cycloolefins. thieme-connect.de For example, a chiral bicyclic dihydrofuran can be synthesized in high yield and with excellent diastereoselectivity through a process that involves an initial asymmetric desymmetrization of a cis-diol diester, followed by an intramolecular O-allylic alkylation. thieme-connect.de

The intramolecular Diels-Alder reaction of furan (IMDAF) is a key step in many tandem or sequential processes for synthesizing fused and bridged bicyclic or polycyclic compounds. researchgate.net This strategy is frequently employed in natural product synthesis. researchgate.net

Elucidation of Reaction Mechanisms and Mechanistic Studies

Fundamental Reactivity Patterns of Hexafluoro-2,5-dihydrofuran

Electrophilic Substitution Reactions (e.g., Selectfluor™ Mediated)

This compound can undergo electrophilic functionalization in fluorinated media. The use of Selectfluor™ (F-TEDA-BF₄), a powerful electrophilic fluorinating agent, facilitates these reactions. sigmaaldrich.cnenamine.net In the presence of a strong acid like trifluoroacetic acid (TFA), Selectfluor™ can mediate Ritter-type reactions or alkoxylation, demonstrating the susceptibility of the fluorinated dihydrofuran ring to electrophilic attack under specific conditions. The high stability of Selectfluor™ and its ability to deliver an electrophilic fluorine atom make it a suitable reagent for such transformations. sigmaaldrich.cnenamine.net

Nucleophilic Addition Pathways

The electron-withdrawing nature of the fluorine atoms enhances the electrophilic character of the this compound ring system, making it susceptible to nucleophilic attack. While specific studies on nucleophilic addition to this compound are limited, related fluorinated dihydrofurans can be synthesized through intramolecular SN2'-type reactions of 2,2-difluorohomoallylic alcohols upon treatment with a strong base like potassium hydride. researchgate.net This suggests that the double bond in the dihydrofuran ring can act as an electrophile. Furthermore, hexafluoroisopropanol, a structurally related fluorinated alcohol, readily adds to vinyl ethers without a catalyst, highlighting the enhanced reactivity of fluorinated compounds towards nucleophilic addition. researchgate.net

Pericyclic Reactions: Diels–Alder Cycloadditions as Dienophiles

Fluorinated dihydrofurans can act as electron-deficient dienophiles in Diels-Alder reactions. This reactivity is exemplified by the [3+2] oxidative cycloaddition with 1,3-dicarbonyl compounds, mediated by cerium ammonium (B1175870) nitrate (B79036) (CAN), which yields spiro-4,5-dihydrofuran derivatives with high regioselectivity. The stereoelectronic effects of the fluorine substituents play a crucial role in directing the outcome of these cycloadditions. In a related context, the Diels-Alder reaction between hexafluoro-2-butyne (B1329351) and furan (B31954) derivatives proceeds to form cycloadducts, which can then undergo further transformations. nih.govrsc.org The hexadehydro-Diels–Alder (HDDA) reaction, a variant involving a diyne and an alkyne, proceeds via a [4+2] cycloaddition to form a reactive benzyne (B1209423) intermediate, showcasing the versatility of this reaction type for constructing complex aromatic systems. wikipedia.org

Oxidation Reactions and Subsequent Transformations

The oxidation of dihydrofurans can lead to a variety of products depending on the reaction conditions. For instance, dihydrofurans can be hydrolyzed to acyclic dicarbonyl intermediates, which may then cyclize to form dihydropyranones under acidic conditions. chim.it This transformation, known as the Achmatowicz rearrangement, is a key method for converting furan derivatives into six-membered rings. chim.it The initial step often involves the oxidation of a hydroxymethylfuran to a 2,5-dimethoxydihydrofuran intermediate. chim.it The oxidation can be achieved using various reagents, and the subsequent acid-catalyzed ring-opening and recyclization afford the dihydropyranone product. chim.it

Mechanistic Investigations of Dihydrofuran Formation

Protonation and Hydride Transfer Mechanisms in Furan Reduction

The reduction of furans to 2,5-dihydrofurans can be achieved through Brønsted acid-catalyzed reactions using silanes as the reducing agent. acs.orgnih.govresearchgate.net A proposed mechanism involves the initial protonation of the furan ring by the acid, making it more susceptible to hydride attack. acs.org The use of a solvent like hexafluoroisopropanol (HFIP) is crucial as it stabilizes the cationic intermediates formed upon protonation, thereby preventing polymerization, a common side reaction in acidic conditions. acs.orgnih.gov

The catalytic cycle for 3-substituted furans is thought to proceed as follows:

Protonation: The furan is protonated by the Brønsted acid, forming an oxocarbenium ion. acs.org

Hydride Transfer: A hydride from the silane (B1218182) reducing agent attacks the 2-position of the activated furan, resulting in the formation of a 2,5-dihydrofuran (B41785). acs.org

Catalyst Regeneration: The remaining silylium (B1239981) cation combines with the conjugate base of the acid. This intermediate then reacts with water to regenerate the active acid catalyst. acs.org

Kinetic studies and computational analysis support this mechanism, highlighting the role of HFIP in stabilizing the dearomatized intermediates through hydrogen bonding. acs.org For 2-substituted furans, the reduction may proceed through a 2,3-dihydrofuran (B140613) intermediate, which is thermodynamically more stable. nih.gov Alternative mechanisms involving hydrogen spillover on catalyst surfaces have also been proposed for the hydrogenolysis of the furan ring, where hydride and proton pairs are generated and facilitate C-O bond cleavage through an SN2-type reaction. rsc.org

Intermediates and Transition State Characterization

The synthesis of fluorinated heterocycles such as this compound often proceeds through highly reactive intermediates and specific transition states. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these transient structures.

In related fluorocyclization reactions, the mechanism can be significantly influenced by the nature of the starting material and the reaction conditions. For instance, in the hypervalent iodine-promoted fluorocyclization of unsaturated alcohols and carboxylic acids, two primary mechanistic pathways are considered: "fluorination first and cyclization later" and "cyclization first and fluorination later". nih.gov For unsaturated alcohols, the "fluorination first" mechanism is generally favored, proceeding through a transition state with a calculated free energy of 12.0 kcal/mol, followed by cyclization. nih.gov Conversely, for unsaturated carboxylic acids, the "cyclization first" pathway is more favorable due to the stronger nucleophilicity of the carboxylic acid's oxygen atom. nih.gov

DFT calculations on similar systems, like the rhodium-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate, provide insights into the transition states of various steps including C-F activation, migratory insertion, and reductive elimination, which are crucial for the formation of fluorinated heterocycles. snnu.edu.cn In the context of gold(I)-catalyzed formal [4+1] cycloaddition to form 2,5-dihydrofurans, mechanistic investigations suggest a 5-endo-dig cyclization of an α-hydroxy allene (B1206475) intermediate as a likely pathway. acs.org

Computational analysis of the Pauson-Khand reaction of fluorinated N-tethered 1,7-enynes has identified the intramolecular alkene insertion into the carbon-cobalt bond as the rate-determining step. nih.gov The stereoselectivity of this step is determined by the different transition states arising from the coordination of the alkene. nih.gov Furthermore, the introduction of fluorine atoms can significantly impact the reactivity; for example, a CF₃ group at the asymmetric carbon of the enyne enhances reactivity by lowering the barrier for alkene insertion. nih.gov

The following table summarizes computed energy barriers for key steps in related fluorinated cyclization reactions, providing an insight into the plausible energetics for the formation of this compound.

| Reaction Step | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Isomerization of fluoroiodine | Zinc-Catalyzed Fluorination of Alkenes | DFT | 12.7 | acs.org |

| Metathesis | Zinc-Catalyzed Fluorination of Alkenes | DFT | 19.2 | acs.org |

| Fluoride (B91410) Abstraction | Organocatalytic Fluorocyclization | DFT | 18.7 | acs.org |

| Alkene Insertion | Pauson-Khand Reaction of Fluorinated Enynes | M11/6-311+G(d,p) | Rate-determining | nih.gov |

This table presents data from analogous reactions to infer potential mechanistic steps for this compound.

Intramolecular Oxidative Cyclization Mechanisms

Intramolecular oxidative cyclization is a key strategy for the synthesis of heterocyclic compounds, including fluorinated dihydrofurans. These reactions often involve the generation of a radical or cationic intermediate that subsequently undergoes cyclization.

In electrochemical syntheses of N-heterocycles, which share mechanistic parallels with furan synthesis, the reaction often initiates with the oxidation of the substrate at the anode to form a radical cation. nih.govrsc.org This intermediate can then undergo intramolecular cyclization. For instance, the electrochemical synthesis of 1H-indazoles proceeds through the oxidation of the substrate, assisted by HFIP, to form an N-centered radical which then cyclizes. nih.gov A subsequent single-electron transfer (SET) oxidation and deprotonation yield the final product. nih.gov

Similarly, the proposed mechanism for the metal-free synthesis of 3,3-disubstituted oxindoles involves the homolytic cleavage of an initiator like tert-butyl hydroperoxide (TBHP) to generate a radical. beilstein-journals.org This radical adds to an activated alkene, followed by an intramolecular cyclization to form the heterocyclic product. beilstein-journals.org

In the context of hypervalent iodine-mediated reactions, an intramolecular oxidative oxyfluorination of terminal alkenes has been reported. arkat-usa.org The proposed mechanism involves the in-situ formation of PhIF₂ from the reaction of a hypervalent iodine(III) reagent with a fluoride source. This species then reacts with the alkene to generate an iodonium (B1229267) cation, which is subsequently attacked by a fluoride ion. The final product is formed through an intramolecular nucleophilic attack by a hydroxyl group followed by reductive elimination. arkat-usa.org

Solvent Effects in Fluorinated Systems

The choice of solvent plays a critical role in reactions involving fluorinated compounds, often dictating the reaction pathway, yield, and selectivity. Fluorinated solvents, particularly hexafluoroisopropanol (HFIP), have emerged as highly effective media for a variety of transformations.

Role of Hexafluoroisopropanol (HFIP) in Reaction Promotion

HFIP is a polar, strongly hydrogen-bond-donating solvent with low nucleophilicity. nih.govresearchgate.net These properties make it an exceptional solvent for promoting reactions that proceed through cationic intermediates. nih.govresearchgate.netresearchgate.net

One of the primary roles of HFIP is the stabilization of cationic intermediates through strong hydrogen bonding. researchgate.netresearchgate.net This stabilization is crucial in many cyclization reactions where carbocations are formed. The high ionizing power and strong hydrogen-bond-donating ability of HFIP facilitate the generation and persistence of these reactive species, allowing them to participate in subsequent reaction steps. researchgate.net In gold-catalyzed cycloisomerizations, HFIP can act as both a solvent and an activator by dynamically activating the Au-Cl bond through hydrogen bonding, thus initiating the catalytic cycle. chemrxiv.org The ability of HFIP to stabilize radical cations has also been exploited in single-electron transfer reactions to synthesize various heterocycles. researchgate.net

The properties of HFIP compared to other common solvents are highlighted in the table below.

| Solvent | Dielectric Constant (ε) | pKa | Boiling Point (°C) | Key Properties | Reference(s) |

| Hexafluoroisopropanol (HFIP) | 16.7 | 9.3 | 59 | Strong H-bond donor, low nucleophilicity, high ionizing power | nih.govpkusz.edu.cn |

| Isopropanol | 19.9 | 16.5 | 82 | Protic, nucleophilic | nih.gov |

| Acetonitrile | 37.5 | 25 | 82 | Aprotic, polar | researchgate.net |

| Dichloromethane (DCM) | 9.1 | - | 40 | Aprotic, non-polar | nih.gov |

In reactions involving reactive intermediates such as carbocations, undesired side reactions like polymerization and solvolysis can be significant issues. The low nucleophilicity of HFIP is a key factor in preventing the solvent from acting as a nucleophile and trapping the cationic intermediates, a process known as solvolysis. researchgate.net This allows the desired intramolecular reaction to proceed. Furthermore, in the context of cationic polymerization, while HFIP can initiate polymerization of certain monomers, its unique properties can also be harnessed to control and, in some cases, prevent unwanted polymerization of substrates or products in other reaction types. pkusz.edu.cn For instance, in the polymerization of MTC-OBn, lowering the reaction temperature in HFIP was found to favor ring-opening polymerization over transesterification, leading to well-defined polymers. acs.org

Influence of Fluorinated Media on Reaction Outcomes

The use of fluorinated solvents, in general, can have a profound impact on reaction outcomes. In many C-H activation reactions, fluorinated alcohols like HFIP and trifluoroethanol (TFE) have been shown to be critical for achieving high reactivity and selectivity. researchgate.net While TFE can also be effective, HFIP is often superior, which is attributed to its exceptional hydrogen-bond donating ability. chemrxiv.org The addition of water as a co-solvent with HFIP has been observed to have a positive effect on both yield and regioselectivity in some arylation reactions, while inhibiting undesired homocoupling. researchgate.net The unique microheterogeneous structure of HFIP and its mixtures with other solvents can lead to selective solvation of reactants, thereby influencing the reaction course. beilstein-journals.org

Activation of Reactants through Hydrogen-Bond Networks

The activation of reactants in chemical transformations involving this compound can be significantly influenced by the formation of hydrogen-bond networks, particularly when employing highly fluorinated solvents or additives. The unique properties of these fluorinated compounds, such as their strong hydrogen-bond donating capabilities and low nucleophilicity, play a crucial role in stabilizing intermediates and lowering activation energies.

Detailed mechanistic studies, often employing computational and spectroscopic methods, have elucidated the role of hydrogen-bond clusters in promoting various reactions. While much of the research has focused on the effects of hexafluoroisopropanol (HFIP) as a solvent, the principles are applicable to understanding the reactivity of structurally similar compounds like this compound. researchgate.netnih.gov These studies reveal that the aggregation of fluorinated molecules can create a microenvironment that enhances the electrophilicity of reactants and facilitates key reaction steps. nih.gov

Research Findings on Hydrogen-Bond Activation:

Theoretical investigations have shown that for dimers of 2,5-dihydrofuran, stacking interactions are a decisive mechanism for dimer formation. nih.gov However, the presence of highly electronegative fluorine atoms, as in this compound, would significantly alter the electronic properties, making hydrogen bonding a more influential factor in its interactions with other molecules. The oxygen atom in the furan ring can act as a hydrogen-bond acceptor, and this interaction can be crucial for stabilizing the cyclic structure. jchemrev.com

In reactions promoted by fluorinated alcohols like HFIP, it is not merely the 1:1 interaction between the solvent and a reactant that is significant. Instead, networks of cooperative hydrogen bonds are often involved. rsc.org These networks can consist of several solvent molecules hydrogen-bonded to each other, with the terminal hydroxyl group exhibiting enhanced acidity. nih.gov This enhanced acidity allows for more effective protonation of substrates or stabilization of cationic intermediates.

Computational studies, such as DLPNO–CCSD(T) calculations, have provided quantitative insights into the effect of fluorinated solvents on reaction energetics. For instance, in reactions involving furan derivatives, fluorinated solvents have been shown to lower the activation energy for key steps like protonation and hydride transfer. This stabilization of charged intermediates is a key factor in promoting reactions that might otherwise be sluggish or proceed through different pathways. scispace.com

The table below summarizes key findings from studies on related systems, which can be extrapolated to understand the activation of reactants in the presence of this compound.

| Reaction Type | Key Finding | Method of Study | Reference |

| Protonation & Hydride Transfer | Fluorinated solvents lower the activation energy for these steps. | DLPNO–CCSD(T) calculations | |

| Hydrodifluoroalkylation of Furans | Hydrogen bond parameters are crucial for reaction rate and course. | Kinetic Studies | researchgate.net |

| Dimerization of Dihydrofurans | Stacking interactions are significant, but hydrogen bonding also plays a role. | Theoretical Methods (QTAIM, NCI) | nih.gov |

| Activation by Fluorinated Alcohols | Hydrogen-bonded clusters, not just monomers, are the key activating species. | Infrared Spectroscopy, Computational Modeling | nih.gov |

| Photochemical O-H Functionalization | Preorganization of reactants via hydrogen bonding is critical for high efficiency. | NMR Spectroscopy, Control Experiments | nih.gov |

In essence, the activation of reactants through hydrogen-bond networks in the context of this compound involves a cooperative effect where the fluorinated compound, either as a reactant or a solvent, creates a highly organized and activating environment. This environment facilitates bond-breaking and bond-forming processes by stabilizing charged intermediates and transition states.

Advanced Spectroscopic Characterization and Structural Elucidation of Hexafluoro 2,5 Dihydrofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. wikipedia.org The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe into the molecular structure. wikipedia.orghuji.ac.il

¹³C NMR spectroscopy offers deep insights into the electronic environment of the carbon atoms within Hexafluoro-2,5-dihydrofuran. The chemical shifts of the carbon atoms are significantly influenced by the high electronegativity of the attached fluorine atoms, leading to a substantial downfield shift. oregonstate.edu In fluorinated compounds, the carbon signals are often split into multiplets due to C-F coupling, providing valuable information about the number of fluorine atoms attached to a particular carbon. rsc.org

The analysis of ¹³C NMR spectra for fluorinated compounds can be complex, but also highly informative. For instance, the trifluoromethyl group (CF₃) typically exhibits a distinct chemical shift and coupling pattern that can be used for its identification. rsc.org The electronic effects of substituents on the dihydrofuran ring can further modulate the ¹³C chemical shifts, allowing for a detailed analysis of the electronic distribution within the molecule. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift ranges for fluorinated carbons and is for illustrative purposes. Actual experimental values may vary.

| Carbon Position | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C2/C5 | 110-130 | Triplet of triplets |

| C3/C4 | 140-160 | Doublet of doublets |

To interact with this table, you can sort the data by clicking on the column headers.

¹⁹F NMR spectroscopy is arguably the most powerful technique for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range, which can span over 800 ppm. wikipedia.orghuji.ac.il This large dispersion minimizes signal overlap, a common issue in ¹H NMR, and allows for the precise identification of different fluorine environments within the molecule. nih.gov

In this compound, the fluorine atoms at the 2,5-positions would be chemically equivalent, as would the fluorine atoms at the 3,4-positions, assuming a planar or rapidly inverting ring. This would result in two distinct signals in the ¹⁹F NMR spectrum. The coupling between fluorine atoms (F-F coupling) can be observed over several bonds (long-range coupling) and provides crucial information about the connectivity and spatial relationships of the fluorine atoms. wikipedia.org The magnitude of these coupling constants can be significantly larger than H-H coupling constants. huji.ac.il

Table 2: Expected ¹⁹F NMR Data for this compound This table is a hypothetical representation based on general principles of ¹⁹F NMR and data from similar fluorinated heterocycles.

| Fluorine Position | Expected Chemical Shift (ppm) | Expected Coupling Pattern | Coupling Constants (JFF) in Hz |

| F at C2/C5 | -110 to -130 | Multiplet | J(F2,F3), J(F2,F4), J(F2,F5) |

| F at C3/C4 | -140 to -160 | Multiplet | J(F3,F2), J(F3,F4), J(F3,F5) |

To interact with this table, you can sort the data by clicking on the column headers.

For derivatives of this compound, which may possess stereocenters, advanced 2D NMR techniques are essential for unambiguous stereochemical assignment.

HSQC-HECADE (Heteronuclear Single Quantum Coherence - Heteronuclear Couplings from Alpha/Beta/Gamma Effects in DEPT): This powerful experiment allows for the determination of the magnitude and sign of heteronuclear coupling constants (e.g., ¹JCH, ²JCH, ³JCH). ucl.ac.uk This information is critical for establishing connectivity and stereochemical relationships. For instance, the sign of a J-coupling can differentiate between geminal and vicinal relationships, which is fundamental in determining stereochemistry. ucl.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a cornerstone technique for determining the spatial proximity of nuclei. libretexts.org It detects through-space interactions (Nuclear Overhauser Effects) between protons that are close to each other, irrespective of the number of bonds separating them. acdlabs.com In derivatives of this compound that contain protons, NOESY can reveal the relative stereochemistry by identifying which protons are on the same side of the ring. amazonaws.com For example, the absence of a cross-peak between two protons would indicate that they are on opposite faces of the dihydrofuran ring. amazonaws.com

The accurate interpretation of NMR spectra relies heavily on the comparison with known data. researchgate.net Databases of NMR chemical shifts and coupling constants for structurally similar fluorinated heterocycles are invaluable for the characterization of new compounds. researchgate.net For instance, the NMR data of compounds like perfluoro-2,3-dihydrofuran or other fluorinated furans and thiophenes can serve as a reference point for assigning the signals in the spectra of this compound and its derivatives. researchgate.netnih.govnih.gov Computational methods, such as Density Functional Theory (DFT), are also increasingly used to predict NMR parameters, which can then be compared with experimental data to confirm structural assignments. researchgate.netmdpi.com

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is complementary to the structural information obtained from NMR.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. whitman.edu In this technique, the sample is first separated by gas chromatography and then introduced into the mass spectrometer for ionization and detection. For fluorinated compounds like this compound, GC-MS can provide a clean mass spectrum, as the chromatographic separation removes impurities.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of a fluorinated ether. Common fragmentation pathways for fluorinated compounds include the loss of fluorine atoms (M-19) or HF (M-20). whitman.edu The fragmentation of the dihydrofuran ring can also lead to characteristic ions. tandfonline.com For example, the fragmentation next to the ether oxygen is a common pathway for ethers. tandfonline.com Analysis of these fragment ions can help to confirm the structure of the parent molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for determining the molecular weights of various compounds, including those that are nonvolatile or thermally unstable. idc-online.com The process involves creating a fine spray of a sample solution, from which solvent evaporates and charged droplets are formed, ultimately leading to gas-phase ions that are directed into a mass analyzer. idc-online.com This method is known for being a "soft" ionization source, meaning it minimizes fragmentation of the analyte molecule, often allowing for the clear observation of the molecular ion peak. idc-online.com

For the analysis of fluorinated compounds like this compound and its derivatives, ESI-MS can be effectively coupled with High-Performance Liquid Chromatography (HPLC). Research has shown that using mobile phases containing fluoroalcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can significantly enhance ionization efficiency and lead to high-sensitivity detection with minimal adduct formation in the mass spectra. ox.ac.uknih.gov While ESI-MS is broadly applied to large biological molecules, its principles are also used for smaller molecules to provide accurate mass measurements and structural information through tandem mass spectrometry (MS/MS) experiments. idc-online.comresearchgate.net In a tandem MS setup, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed, which helps in elucidating the molecule's structure. researchgate.net

Although direct ESI-MS studies on this compound are not extensively documented in the provided literature, the technique's application can be inferred. The analysis would likely reveal a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts depending on the solvent system used. Fragmentation patterns in MS/MS would be expected to involve the loss of fluorine atoms or cleavage of the dihydrofuran ring.

Table 1: Key Parameters of ESI-MS for Analysis of Fluorinated Compounds

| Parameter | Description | Relevance to this compound |

| Ionization Mode | Soft ionization, preserving the molecular ion. idc-online.com | Allows for accurate determination of the molecular weight of the parent compound and its derivatives without significant fragmentation. |

| Mobile Phase | Often coupled with HPLC; fluoroalcohol additives like HFIP improve signal. ox.ac.uknih.gov | Use of an HFIP-containing mobile phase would likely yield high-quality mass spectra with strong signal intensity. |

| Mass Analyzer | Quadrupole or ion trap analyzers are common. idc-online.comresearchgate.net | Provides high mass accuracy and the capability for MS/MS experiments to confirm structural features. |

| Detection | Typically performed in positive or negative ion mode. | The choice of mode would depend on the specific derivative being analyzed and the information sought. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to its key structural features: the carbon-carbon double bond (C=C) within the five-membered ring and the numerous carbon-fluorine (C-F) bonds. The C=C stretching vibration in dihydrofuran derivatives typically appears in the region of 1665–1670 cm⁻¹. Specifically, spectroscopic data for related 2,5-dihydrofurans show a distinct C=C absorption at 1668 cm⁻¹. dur.ac.uk The presence of six fluorine atoms would lead to very strong and complex absorption bands in the fingerprint region of the spectrum, typically between 1400 cm⁻¹ and 1000 cm⁻¹, which are characteristic of C-F stretching vibrations. These strong absorptions are a hallmark of perfluorinated and highly fluorinated organic compounds. researchgate.net

The analysis of these characteristic bands allows for the confirmation of the dihydrofuran ring structure and the extensive fluorination of the molecule. The technique is also invaluable for monitoring reactions, such as the synthesis of perfluoro-3,4-epoxytetrahydrofuran from perfluoro-2,5-dihydrofuran, where the disappearance of the C=C stretching band would indicate the reaction's progression. researchgate.net

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Alkene | C=C Stretch | 1665 - 1670 | Medium |

| Fluoroalkane | C-F Stretch | 1000 - 1400 | Strong, Complex |

| Ether | C-O-C Stretch | 1050 - 1150 | Strong |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed structural information, including bond lengths, bond angles, and torsional angles, which are crucial for a complete structural elucidation.

While the specific crystal structure of this compound is not available in the cited results, the utility of X-ray diffraction has been demonstrated for its derivatives and related compounds. For instance, new quinoxaline (B1680401) fluorine-containing polycyclic compounds, synthesized from the epoxy derivative of perfluoro-2,5-dihydrofuran, had their structures unequivocally confirmed by X-ray diffraction. researchgate.net Similarly, the crystal structure of a non-fluorinated analog, 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, has been determined, revealing specific bond angles and torsional strain within the dihydrofuran ring.

Table 3: Example of Crystallographic Data Obtainable from X-ray Diffraction (Data from a Dihydrofuran Analog)

| Parameter | Description | Example Value (from 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) |

| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 15.4 Å, c = 16.1 Å, β = 95.5° |

| Key Bond Angles | Angles between three connected atoms. | C7–C8–C9 = 120.3° |

| Torsional Angles | Dihedral angles describing the conformation of the ring. | Provides data on ring puckering or planarity. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.net This technique is most effective for compounds containing chromophores, particularly systems with conjugated double bonds, as the energy gap between π (bonding) and π* (antibonding) orbitals often falls within the UV-Vis energy range. libretexts.org

The electronic structure of this compound consists of an isolated carbon-carbon double bond within the furan (B31954) ring. Simple, non-conjugated alkenes typically exhibit a π → π* transition that absorbs strongly in the far-UV region, usually below 200 nm. libretexts.org Therefore, this compound is not expected to show significant absorbance in the standard analytical UV-Vis range of 200-800 nm. The presence of the ether oxygen atom introduces non-bonding electrons (n electrons), which could potentially undergo n → σ* transitions, but these also typically occur at short wavelengths with low intensity.

While the parent compound is not a strong chromophore, UV-Vis spectroscopy can be a useful tool for monitoring reactions where a conjugated system is either formed or consumed. For example, if this compound were used as a precursor to synthesize a larger, conjugated molecule, the appearance of new absorption bands at longer wavelengths would indicate the formation of the desired product. The technique is also used to monitor the behavior of more complex derivatives, such as dihydrofuran fluorophores, under irradiation. scholaris.ca

Table 4: Expected UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Chromophore | Expected λmax | Region |

| π → π | Isolated C=C | < 200 nm | Far-UV |

| n → σ | C-O-C Ether | ~185 nm | Far-UV |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations on Molecular Properties

Quantum chemical methods are employed to delineate the intrinsic properties of the Hexafluoro-2,5-dihydrofuran molecule, focusing on its electronic makeup and three-dimensional shape.

The electronic structure of this compound is heavily influenced by the six highly electronegative fluorine atoms. This substitution pattern creates a unique electron distribution and affects the nature of the chemical bonds within the molecule. Quantum chemical calculations, such as those using Density Functional Theory (DFT) with functionals like B3LYP or M06-2X, are used to predict molecular geometries, bond lengths, and bond angles. researchgate.netrsc.org

Natural Bonding Orbital (NBO) analysis is a key technique for interpreting the bonding in such molecules. For instance, in related fluorinated systems and their interactions, NBO analysis has been used to confirm and quantify the strength of hydrogen bonds, which is crucial for understanding solvent effects. acs.org The analysis of C-F bonds in per- and polyfluoroalkyl substances (PFAS) through computational methods is also relevant for understanding the bond dissociation energies in this compound. researchdata.edu.au

Table 1: Representative Calculated Geometrical Parameters for Fluorinated Heterocycles Note: This table presents typical values for analogous structures as calculated by DFT methods. Specific values for this compound may vary.

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| C-F Bond Length | B3LYP/6-31G(d,p) | ~1.35 Å |

| C-O Bond Length | B3LYP/6-31G(d,p) | ~1.43 Å |

| C-C Bond Length | B3LYP/6-31G(d,p) | ~1.54 Å |

The five-membered dihydrofuran ring is not planar and typically adopts puckered conformations to minimize steric and torsional strain. For rings of this type, an "envelope" conformation is a common structural motif. rsc.org The specific conformational preferences of this compound are dictated by the complex interplay of steric repulsions and electrostatic interactions involving the fluorine atoms.

Detailed conformational analyses of similar 1,3-difluorinated alkane chains show that the 1,3-difluoro motif has a profound impact on the conformational profile, an effect that is sensitive to the polarity of the medium. nih.gov It is suggested through qualitative conformational analysis of related complex systems that staggered conformations are subject to unfavorable steric interactions, which can sometimes make an eclipsing conformation a viable alternative to relieve strain. ethz.ch The energy differences between various conformers can be small (e.g., < 2 kcal/mol), suggesting that the molecule may be conformationally flexible at ambient temperatures. ethz.ch

Reaction Energetics and Dynamics Studies

Theoretical studies are crucial for elucidating the mechanisms of reactions involving this compound by calculating the energy landscapes of potential reaction pathways.

Accurate calculation of activation energies (Ea or ΔG‡) is critical for predicting reaction rates and understanding kinetic control. High-level ab initio methods, particularly the Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO–CCSD(T)), have emerged as a highly promising and accurate tool for this purpose. rsc.org This method provides a good balance of computational cost and accuracy, approaching the "gold standard" CCSD(T) method. rsc.org For example, DLPNO–CCSD(T) calculations have been instrumental in demonstrating how fluorinated solvents can lower the activation energy for the protonation and subsequent hydride transfer steps in the reduction of furan (B31954) precursors to dihydrofuran derivatives.

Table 2: Example of Calculated Activation Energies in Furan Reduction Note: Data derived from studies on the reduction of furan derivatives, illustrating the impact of solvent on activation barriers.

| Reaction Step | Solvent | Computational Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Protonation | Standard | DLPNO–CCSD(T) | Higher Barrier |

| Protonation | Fluorinated (HFIP) | DLPNO–CCSD(T) | Lower Barrier |

| Hydride Transfer | Standard | DLPNO–CCSD(T) | Higher Barrier |

To gain a comprehensive understanding of a chemical reaction, computational chemists construct Gibbs free energy profiles. These profiles map the energy changes as reactants are converted to products through various intermediates and transition states. acs.orgnih.gov Such diagrams are essential for distinguishing between thermodynamically and kinetically favored pathways.

In the context of producing dihydrofurans from furan precursors, two-dimensional maps plotting the computed relative Gibbs free energies of protonation (ΔGrel(H+)) versus the relative Gibbs free energies of hydride reduction (ΔGrel(H–)) have been constructed. acs.orgnih.gov These maps, based on calculations at the DLPNO–CCSD(T) level, successfully rationalize the observed reaction selectivity and provide a predictive framework for different substrates. acs.orgnih.gov The profiles can distinguish between stepwise and concerted mechanisms and identify the rate-determining step of a reaction sequence. acs.org

Intermolecular Interactions and Solvent Effects Modeling

The chemical behavior of this compound cannot be fully understood without considering its interactions with surrounding molecules, especially solvents. Fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are often used in reactions involving fluorinated compounds due to their unique properties. acs.orgnih.gov

Computational modeling plays a key role in deciphering these interactions. Implicit solvent models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), are used to simulate the bulk effects of the solvent. acs.orgrsc.org These models have confirmed that HFIP can stabilize reactive cationic intermediates by forming a solvent cage, thereby inhibiting polymerization and other side reactions that plague furan chemistry in conventional solvents. acs.org

Furthermore, explicit solvent molecules can be included in the calculations to study specific intermolecular forces. NBO analysis has been used to identify and quantify strong hydrogen bonds between HFIP and intermediates in dihydrofuran synthesis, with calculated interaction energies (E(2)) as high as 28.6 kcal/mol. acs.org This strong, specific product binding by the solvent provides an additional driving force for the reaction. acs.org Theoretical studies on the interaction of HFIP with other molecules have also highlighted its strong hydrogen-bond-donating properties. semanticscholar.org

Natural Bonding Orbital (NBO) Analysis of Hydrogen Bonding

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. rsc.org A key application of NBO is the quantitative analysis of hydrogen bonding, which is achieved by examining the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. rsc.orgrsc.org

In the context of fluorinated heterocycles like this compound, the oxygen atom's lone pairs can act as hydrogen bond acceptors. While specific NBO studies on this compound are not prominent in the literature, research on related dihydrofuran systems demonstrates the utility of this analysis. For instance, in studies of furan reduction reactions catalyzed in fluorinated alcohols like hexafluoro-2-propanol (HFIP), NBO analysis has been crucial. It confirms the presence of strong hydrogen bonds between the ether oxygen of the resulting 2,5-dihydrofuran (B41785) product and the HFIP solvent. acs.orgnih.gov This interaction is vital for stabilizing the product and influencing the reaction pathway. acs.orgnih.gov

A typical NBO analysis quantifies the stabilization energy, E(2), associated with charge transfer from a donor orbital (e.g., an oxygen lone pair, LP) to an acceptor orbital (e.g., a σ* anti-bonding orbital of a hydrogen bond donor). For example, the interaction between the ethereal oxygen of a dihydrofuran and HFIP has been calculated to have a significant stabilization energy of 28.6 kcal/mol, highlighting a strong hydrogen bond. acs.orgnih.gov This type of analysis reveals that the electrostatic interactions, followed by electron charge transfer, are the fundamental mechanisms driving both hydrogen and halogen bonding. rsc.org

Table 1: Illustrative NBO Analysis Data for Hydrogen Bonding Interaction

This table illustrates the type of data generated from an NBO analysis for a hypothetical hydrogen bond between the oxygen atom of this compound and a generic hydrogen bond donor (H-D).

| Donor NBO (Lewis-Type) | Acceptor NBO (Non-Lewis) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | σ* (H-D) | 5.2 | n → σ |

| LP (2) O | σ (H-D) | 3.8 | n → σ* |

Note: This data is illustrative and based on typical values for similar fluorinated ethers. The values represent the stabilization energy from the second-order perturbation theory analysis within the NBO framework.

Implicit Solvent Models for Reaction Environments

The chemical environment profoundly impacts reaction rates and equilibria. Implicit solvent models, also known as continuum models, are a computationally efficient way to simulate the effects of a solvent without explicitly representing every solvent molecule. researchgate.netpublish.csiro.au In these models, the solute molecule is placed within a cavity embedded in a continuous medium characterized by the solvent's bulk properties, such as its dielectric constant. publish.csiro.aucore.ac.uk This approach allows for the calculation of solvation free energies (ΔGS), which are critical for understanding reaction thermodynamics in solution. publish.csiro.au

Several implicit solvent models are widely used, including the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model for Real Solvents (COSMO-RS). researchgate.netcore.ac.ukacs.org These models have proven reliable for studying fluorinated compounds and their reactions. researchgate.netacs.org For example, the SMD model has been successfully used to predict octanol-water partition coefficients (log P) for a range of fluorinated molecules, including ethers, with a mean absolute deviation of just 0.36 log units from experimental values. researchgate.netpublish.csiro.au

In the context of reactions involving fluorinated ethers, implicit solvent models are instrumental. Studies on the reduction of furans in hexafluoro-2-propanol (HFIP) have used implicit solvent modeling to confirm that the fluorinated solvent environment stabilizes cationic intermediates through hydrogen bonding, thereby preventing polymerization and other side reactions. acs.orgnih.govnih.gov By comparing reaction energy profiles in the gas phase versus different solvent continua, researchers can quantify the solvent's stabilizing effect on transition states and intermediates. nih.gov While explicit solvent models can provide a more detailed picture of specific interactions like hydrogen bonds, implicit models offer a cost-effective and often sufficiently accurate method for screening solvents and predicting their influence on reactivity. core.ac.uk

Table 2: Comparison of Calculated Solvation Free Energies (ΔGsolv) using an Implicit Solvent Model

This table provides a representative example of how implicit solvent models can be used to compare the stability of a solute in different solvents.

| Compound | Solvent | Dielectric Constant (ε) | Implicit Model | Calculated ΔGsolv (kcal/mol) |

| This compound | Water | 78.4 | SMD | -3.5 |

| This compound | Acetonitrile | 37.5 | SMD | -4.2 |

| This compound | Hexane | 1.88 | SMD | -1.8 |

Note: The ΔGsolv values are hypothetical and for illustrative purposes to show the trend of stabilization in solvents of varying polarity as calculated by a typical implicit solvent model.

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard and reliable tool for predicting the spectroscopic parameters of molecules. uni-bonn.demdpi.com This includes nuclear magnetic resonance (NMR) chemical shifts, spin-spin coupling constants, and vibrational frequencies for infrared (IR) and Raman spectroscopy. schrodinger.comwisc.edu For fluorinated compounds like this compound, DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR spectra, which are often complex due to fluorine's high electronegativity and strong spin-spin coupling (J-coupling) interactions. schrodinger.com

The prediction process typically involves optimizing the molecule's geometry and then performing a specialized calculation (e.g., Gauge-Independent Atomic Orbital, GIAO, for NMR) at a chosen level of theory, such as B3LYP or PBE0, with an appropriate basis set. mdpi.comschrodinger.com The calculated nuclear shielding tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). uni-bonn.de Comparing these predicted spectra with experimental data is a powerful method for structure verification and assignment of experimental signals. mdpi.comschrodinger.com

Similarly, the calculation of the analytic Hessian matrix (the second derivative of the energy) yields harmonic vibrational frequencies that correspond to the peaks in an IR or Raman spectrum. wisc.edusmu.edu While harmonic calculations have known limitations, they provide a very good approximation of the fundamental vibrational frequencies. rsc.org For this compound, this would allow for the assignment of vibrational modes, such as C-F stretches, C-O-C stretches, and C=C stretches, in the experimental spectrum.

Table 3: Predicted Spectroscopic Parameters for this compound

This table shows an example of predicted NMR chemical shifts and key vibrational frequencies for this compound, as would be obtained from DFT calculations.

| Parameter | Nucleus / Bond | Predicted Value |

| Chemical Shift (δ) | C2, C5 | 115 ppm |

| Chemical Shift (δ) | C3, C4 | 140 ppm |

| Chemical Shift (δ) | F (on C2, C5) | -85 ppm |

| Chemical Shift (δ) | F (on C3, C4) | -150 ppm |

| Vibrational Frequency (ν) | C=C stretch | 1750 cm⁻¹ |

| Vibrational Frequency (ν) | C-F stretch | 1100 - 1300 cm⁻¹ |

| Vibrational Frequency (ν) | C-O-C stretch | 1050 cm⁻¹ |

Note: These values are illustrative, based on typical DFT predictions for similar fluorinated compounds, and serve to represent the output of such computational studies. Experimental values may vary.

Applications in Synthetic Organic Chemistry and Materials Science Research

Hexafluoro-2,5-dihydrofuran as a Versatile Synthetic Building Block: A Postulated Role

Construction of Complex Fluorinated Molecules: Theoretical Applications

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com Perfluorinated building blocks are therefore highly sought after for the synthesis of complex fluorinated molecules with tailored characteristics. This compound, with its cyclic ether scaffold and high degree of fluorination, could serve as a precursor to a variety of fluorinated compounds. For instance, ring-opening reactions could yield linear perfluorinated chains with oxygen functionality at both ends, which are valuable synthons for polymers and other materials.

Reagent in Diverse Organic Transformations: Potential Reactivity

The electron-withdrawing nature of the fluorine atoms in this compound would significantly influence the reactivity of the dihydrofuran ring. The double bond would be highly electron-deficient, making it susceptible to nucleophilic attack. This could enable a range of transformations that are not typical for non-fluorinated dihydrofurans. Furthermore, the C-F bonds, while generally strong, could potentially be activated under specific catalytic conditions, opening up avenues for novel functionalization reactions.

Development of Novel Retrosynthetic Strategies Utilizing Dihydrofurans

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. The development of novel retrosynthetic strategies often relies on the availability of unique and versatile building blocks. While there is no documented retrosynthetic strategy that specifically utilizes this compound, the broader class of dihydrofurans is well-established in this regard. They can be disconnected to reveal simpler acyclic precursors, and their functional groups can be manipulated to create a variety of target structures. A perfluorinated dihydrofuran could introduce new retrosynthetic possibilities for accessing highly fluorinated and complex targets.

Synthesis of Bio-Derived Dihydrofuran Intermediates for Sustainable Chemistry

The transition towards a more sustainable chemical industry has spurred significant research into the use of renewable feedstocks. Furfural (B47365), a key platform chemical derived from lignocellulosic biomass, is a precursor to a wide range of furan (B31954) derivatives, including dihydrofurans. mdpi.com The synthesis of dihydrofuran intermediates from bio-derived sources represents a sustainable alternative to traditional petroleum-based synthetic routes.

Transformation of Furans in Biorefinery Contexts

Biorefineries aim to convert biomass into a spectrum of valuable products, including chemicals and fuels. The transformation of furans, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), is a central theme in many biorefinery concepts. These furanic compounds can be converted into dihydrofurans through selective hydrogenation reactions. While the direct synthesis of this compound from a bio-derived furan has not been reported, the general principle of utilizing biomass as a starting point for furan chemistry is well-established.

Sustainable Alternatives to Traditional Synthetic Routes

The development of sustainable alternatives to traditional synthetic methods is a key goal of green chemistry. This includes the use of renewable starting materials, the reduction of hazardous reagents and solvents, and the design of more energy-efficient processes. mdpi.com The synthesis of fluorinated compounds has traditionally relied on harsh and hazardous reagents. Integrating bio-derived feedstocks like furans into the production of fluorochemicals presents a promising avenue for enhancing the sustainability of this important sector of the chemical industry. Future research may uncover pathways to fluorinated dihydrofurans from these renewable sources.

Engineering of Advanced Functional Materials Precursors